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2-Imidazolidinone, 4,5-diphenyl-, (4S,5S)-

Cat. No.: B12560655
CAS No.: 191599-79-8
M. Wt: 238.28 g/mol
InChI Key: MLAJDFOBMYBISF-KBPBESRZSA-N
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Description

Historical Context and Evolution of Chiral Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is not a new concept and has been documented for over a century. princeton.edu Early examples include the use of cinchona alkaloids for the addition of hydrogen cyanide to aldehydes in 1912. mdpi.com However, for many years, these instances were viewed as isolated chemical curiosities rather than components of a broader, interconnected field. princeton.edu

The field of asymmetric organocatalysis experienced a significant turning point in the late 1990s and early 2000s. princeton.edu Key developments during this period, such as the Hajos-Parrish-Eder-Sauer-Wiechert reaction in the 1970s, which utilized proline as a chiral catalyst, laid important groundwork. mdpi.comwikipedia.org The true "birth" of modern organocatalysis is often attributed to a surge of research around the year 2000, with seminal publications on enamine and iminium catalysis. princeton.edu This era marked a conceptual shift, establishing organocatalysis as a third major branch of catalysis, alongside biocatalysis and organometallic catalysis. princeton.eduresearchgate.net The advantages of organocatalysts, such as their stability, low toxicity, and contribution to green chemistry, have fueled their rapid development and application in a wide array of asymmetric transformations. mdpi.comwikipedia.org The significance of this field was recognized with the 2021 Nobel Prize in Chemistry awarded to David MacMillan and Benjamin List for their work on asymmetric organocatalysis. wikipedia.org

Overview of Imidazolidinone Catalysts and Chiral Auxiliaries in Academic Research

Among the diverse families of organocatalysts, imidazolidinones have emerged as a privileged class, particularly following the pioneering work of the MacMillan group. sigmaaldrich.com These catalysts are designed to activate α,β-unsaturated aldehydes through the reversible formation of chiral iminium ions, a mode of activation analogous to the LUMO-lowering effect of Lewis acids. This activation strategy has proven to be highly effective for a variety of enantioselective transformations.

Imidazolidinone catalysts can also operate through an alternative activation mode, enamine catalysis, which raises the energy of the highest occupied molecular orbital (HOMO). This dual reactivity allows them to catalyze a broad spectrum of reactions. The general structure of an imidazolidinone catalyst can be systematically modified to fine-tune its steric and electronic properties, thereby optimizing enantioselectivity for specific reactions.

In addition to their role as catalysts, imidazolidinone scaffolds are also employed as chiral auxiliaries. nih.gov A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary can be cleaved and recovered. wikipedia.org Polymer-supported imidazolidinone chiral auxiliaries have been developed to simplify recovery and reuse, a key principle of green chemistry. nih.gov

The versatility of imidazolidinone catalysts is demonstrated by their successful application in a wide range of asymmetric reactions, as highlighted in the table below.

Asymmetric Reaction Catalyst Type Key Features Reference(s)
Diels-Alder ReactionImidazolidinoneHigh yields and enantioselectivities. , acs.org, sigmaaldrich.com
Mukaiyama-Michael AdditionImidazolidinoneExcellent selectivity.
Epoxidation of α,β-unsaturated aldehydesImidazolidinoneHigh enantioselectivity.
1,3-Dipolar CycloadditionsImidazolidinoneHigh levels of enantioselectivity. sigmaaldrich.com
Friedel-Crafts AlkylationsImidazolidinoneOptimized catalyst structures for high enantioselectivity. sigmaaldrich.com
Asymmetric AlkylationImidazolidinone Chiral AuxiliaryExcellent diastereocontrol. nih.gov

Significance of (4S,5S)-4,5-Diphenyl-2-Imidazolidinone and Related Analogues in Modern Organic Synthesis

The compound (4S,5S)-4,5-diphenyl-2-imidazolidinone is a specific chiral imidazolidinone that has found utility in asymmetric synthesis. The defining features of this molecule are the two phenyl groups attached to the stereogenic centers of the imidazolidinone core. These bulky phenyl substituents play a crucial role in creating a well-defined chiral environment, which is essential for achieving high levels of stereocontrol in chemical reactions.

The (4S,5S) configuration dictates a specific three-dimensional arrangement of the phenyl groups, which effectively shields one face of the reactive intermediate (e.g., an iminium ion or enamine), forcing the incoming reagent to approach from the less hindered face. This steric control is a fundamental principle in asymmetric catalysis and is a key contributor to the high enantioselectivities observed in reactions employing this type of catalyst or auxiliary.

While a vast body of literature exists on imidazolidinone catalysis in general, the specific applications of the (4S,5S)-4,5-diphenyl variant contribute to the broader understanding of how catalyst structure influences reactivity and selectivity. Research in this area often involves the synthesis of various analogues to probe the effects of different substituents on the imidazolidinone backbone. For instance, the synthesis of tetra-substituted imidazoles, which share a similar heterocyclic core, is an active area of research with applications in materials science and agriculture. nih.gov The development of synthetic routes to related structures, such as 4,5-disubstituted oxazolidin-2-ones, further underscores the importance of this class of chiral building blocks.

The table below provides an overview of related chiral imidazolidinone and oxazolidinone structures and their applications, illustrating the broader context in which (4S,5S)-4,5-diphenyl-2-imidazolidinone is significant.

Compound Application Significance Reference(s)
(5S)-2,2,3-Trimethyl-5-phenylmethyl-4-imidazolidinone monohydrochlorideOrganocatalyst for Diels-Alder reactionsPioneering work in iminium catalysis. sigmaaldrich.com
(2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinoneOrganocatalyst for Friedel-Crafts alkylationOptimized structure for specific reactions. sigmaaldrich.com
(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinoneChiral auxiliaryWidely used in various asymmetric syntheses. kaimosi.com
Polymer-supported 2-imidazolidinoneChiral auxiliary for asymmetric alkylationsDemonstrates the principle of catalyst/auxiliary recycling. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N2O B12560655 2-Imidazolidinone, 4,5-diphenyl-, (4S,5S)- CAS No. 191599-79-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

191599-79-8

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

(4S,5S)-4,5-diphenylimidazolidin-2-one

InChI

InChI=1S/C15H14N2O/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12/h1-10,13-14H,(H2,16,17,18)/t13-,14-/m0/s1

InChI Key

MLAJDFOBMYBISF-KBPBESRZSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](NC(=O)N2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2C(NC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for Chiral Imidazolidinones

Classical and Established Synthetic Approaches for Imidazolidinone Scaffolds

Traditional methods for forming the imidazolidinone ring have long been the foundation for accessing these structures. These approaches typically involve the cyclization of linear precursors that already contain the necessary nitrogen and carbon atoms.

One of the most direct and established methods for constructing the imidazolidinone core is the reaction of a 1,2-diamine with a one-carbon carbonyl source. nih.gov This approach is particularly valuable when starting with chiral diamines, as it allows for the direct transfer of stereochemistry to the final cyclic product. nih.gov

Table 1: Common Carbonylating Agents for Diamine Cyclization

Carbonylating Agent Typical Byproduct Reference
Urea (B33335) Ammonia (B1221849) nih.gov
Phosgene Hydrogen Chloride acs.org
Carbon Monoxide Water (in some processes) acs.org
Organic Carbonates Alcohol acs.org

Vicinal amino alcohols are versatile precursors in organic synthesis and can be used to form the imidazolidinone ring. nih.gov The synthesis of these precursors often involves the regioselective ring-opening of epoxides with amines. organic-chemistry.org Once the chiral amino alcohol is obtained, it can be converted into an imidazolidinone through a multi-step sequence. This typically involves the introduction of a second nitrogen atom, for instance, by converting the hydroxyl group into an amine or an azide, followed by cyclization with a carbonyl source. A more direct approach involves the reaction of amino alcohols with isocyanates, which can lead to the formation of the cyclic urea structure, although this route often yields oxazolidinones as the primary product and requires specific conditions to favor the imidazolidinone.

A key step in utilizing amino alcohols is their conversion into a structure primed for cyclization. For example, a chiral amino alcohol can be transformed into an azido-amine, which can then be reduced and cyclized. The versatility of the amino alcohol motif makes it a valuable starting point for various heterocyclic compounds. nih.gov

Advanced and Catalytic Strategies for Chiral Imidazolidinone Synthesis

Modern synthetic chemistry has seen a shift towards more efficient and selective catalytic methods. These strategies offer novel pathways to chiral imidazolidinones, often with high levels of stereocontrol.

Transition metals, particularly copper and palladium, have emerged as powerful catalysts for constructing the imidazolidinone scaffold through novel bond-forming reactions.

Copper catalysts have been successfully employed in the synthesis of substituted imidazolidinones from aziridines. frontiersin.orgnih.gov In this approach, a copper(I) catalyst activates an aziridine (B145994), facilitating its ring-opening by a nucleophile. frontiersin.orgnih.gov When an isocyanate is used as the reaction partner, a [3+2] cycloaddition occurs, leading directly to the imidazolidinone ring system. frontiersin.orgnih.gov

The proposed mechanism initiates with the coordination of the aziridine to the copper catalyst. nih.gov This is followed by a nucleophilic attack from the isocyanate, which opens the aziridine ring and forms an intermediate that subsequently cyclizes to yield the final imidazolidinone product. nih.gov This method is valued for its ability to construct a diverse range of substituted imidazolidinones under relatively mild conditions. frontiersin.orgnih.gov

Table 2: Key Features of Copper-Catalyzed Imidazolidinone Synthesis

Feature Description Reference
Starting Materials Aziridines, Isocyanates frontiersin.orgnih.gov
Catalyst Copper(I) salts frontiersin.orgnih.gov
Reaction Type [3+2] Cycloaddition frontiersin.orgnih.gov

Palladium catalysis offers a powerful method for the stereoselective diamination of alkenes and dienes to produce chiral imidazolidinones. mdpi.com This intermolecular reaction involves the addition of two nitrogen atoms from a urea-based source across a carbon-carbon double bond. mdpi.com

In a notable example, Gong and Han reported a highly efficient synthesis of chiral imidazolidin-2-ones through the Pd(II)-catalyzed diamination of 1,3-dienes with 1,3-dialkylureas. mdpi.com The reaction achieves high yields and excellent enantioselectivities by using a chiral pyridine-oxazoline ligand. The choice of oxidant was found to be critical, with 2,5-dimethoxybenzoquinone providing the best results. mdpi.com The process is believed to proceed through the formation of a palladium-diene complex, followed by nucleophilic attack of the urea and subsequent reductive elimination to form the imidazolidinone ring and regenerate the active catalyst. mdpi.com This strategy is significant as it constructs the chiral heterocyclic core and installs the vicinal diamine functionality in a single, highly stereocontrolled step. mdpi.com

Table 3: Components of a Representative Pd-Catalyzed Diamination System

Component Role Example Reference
Substrate Unsaturated C-C bond source 1,3-Dienes mdpi.com
Nitrogen Source Provides the two N atoms 1,3-Dialkylureas mdpi.com
Catalyst Facilitates the reaction Pd(II) complex mdpi.com
Ligand Induces stereoselectivity Chiral Pyridine-Oxazoline mdpi.com

Organocatalytic Transformations

Organocatalysis offers a metal-free approach to the synthesis of chiral imidazolidinones, often proceeding under mild conditions with high efficiency. These methods leverage small organic molecules to catalyze key bond-forming reactions.

Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas

A novel and efficient organocatalytic route to imidazolidin-2-ones involves the intramolecular hydroamidation of propargylic ureas. tandfonline.comorganic-chemistry.org This method provides excellent chemo- and regioselectivity for the formation of five-membered cyclic ureas under ambient conditions, often with remarkably short reaction times. tandfonline.comorganic-chemistry.org The reaction's success hinges on the selection of a suitable organobase catalyst.

The phosphazene base 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) has been identified as a highly active organocatalyst for this transformation, outperforming guanidine (B92328) and amidine bases. tandfonline.comyoutube.com The process demonstrates a wide substrate scope and high tolerance for various functional groups. nih.gov For instance, propargylic ureas can be converted quantitatively to the corresponding imidazolidinones. youtube.com Computational studies suggest the reaction can proceed either through a direct cyclization pathway or via a base-mediated isomerization to an allenamide intermediate, depending on the substrate's structure. nih.gov This methodology is not only efficient but also sustainable, as it operates under mild, metal-free conditions and can even be performed in a one-pot protocol starting from propargylic amines and isocyanates. organic-chemistry.orgnih.gov

Table 1: Organocatalytic Cyclization of Propargylic Ureas This table is interactive. Users can sort data by clicking on column headers.

Catalyst Base Type Substrate Product Conditions Yield Ref
BEMP Phosphazene N-benzyl-N'-(1,1-diphenylprop-2-yn-1-yl)urea 1-benzyl-4,4-diphenylimidazolidin-2-one 10 mol% BEMP, MeCN, 40 °C High tandfonline.com
TBD Guanidine Propargylic Urea 1a Imidazolidinone 2a 10 mol% TBD, MeCN, 100 °C Quantitative organic-chemistry.org
NaOH Inorganic Base Propargylamine/Isothiocyanate Imidazole-2-thione NaOH, DMF, RT up to 97% organic-chemistry.org
Methods Utilizing Sulfamic Acid as Catalyst

Sulfamic acid has been effectively employed as a solid, recyclable Brønsted acid catalyst for the green synthesis of 2-imidazolidinone. mdpi.comresearchgate.net This method typically involves the reaction of a 1,2-diamine, such as 1,2-ethylenediamine (EDA), with a carbonyl source like dimethyl carbonate (DMC). tandfonline.com The use of sulfamic acid is advantageous due to its low cost, high efficiency, and the simplicity of product separation. researchgate.net

The reaction is generally conducted in a two-stage heating process. tandfonline.com Initially, the mixture of the diamine, DMC, and sulfamic acid is heated at a lower temperature (e.g., 50°C) to form the N-carbomethoxyethylenediamine intermediate. tandfonline.com Subsequently, the temperature is raised significantly (e.g., 160°C) to promote intramolecular cyclization to the final 2-imidazolidinone product. tandfonline.com This process represents an environmentally friendly and industrially viable route for producing the core imidazolidinone structure. tandfonline.com

Syntheses via Reductive Amination

Reductive amination serves as a cornerstone for the synthesis of chiral amines, which are critical precursors to (4S,5S)-4,5-diphenyl-2-imidazolidinone. nih.gov Specifically, the synthesis of the key intermediate, (1S,2S)-1,2-diphenylethane-1,2-diamine, is commonly achieved through the reductive amination of benzil. mdpi.comnih.gov This transformation involves the reaction of the diketone (benzil) with an amine source, typically ammonia or an ammonium (B1175870) salt, followed by reduction of the resulting diimine intermediate. rsc.org

The direct asymmetric reductive amination (ARA) of ketones is a highly efficient, atom- and step-economical strategy. Various catalytic systems have been developed to achieve high enantioselectivity, including those based on transition metals like ruthenium and iridium, as well as biocatalysts. For example, ruthenium complexes paired with chiral ligands like C3-TunePhos have demonstrated excellent enantiocontrol in the reductive amination of alkyl aryl ketones using ammonium acetate (B1210297) as the amine source. While this method is primarily applied to the synthesis of the diamine precursor, the subsequent cyclization of the purified (1S,2S)-diamine with a carbonylating agent like phosgene, carbonyldiimidazole, or a carbonate yields the target (4S,5S)-4,5-diphenyl-2-imidazolidinone.

Aziridine Ring Expansion Strategies

The ring expansion of chiral aziridines provides a stereospecific pathway to functionalized imidazolidin-2-ones. organic-chemistry.org This strategy involves the reaction of an N-substituted aziridine-2-carboxylate (B8329488) with an isocyanate. researchgate.net The reaction's regio- and stereochemistry can be controlled, often proceeding with retention of configuration at the chiral center of the aziridine. researchgate.net

The cycloaddition can occur without a catalyst for certain activated aziridines. However, in many cases, a catalyst is required to activate the isocyanate. researchgate.net Lewis acids were initially explored but did not always provide the expected product. researchgate.net More recently, copper-catalyzed reactions of aziridines with isocyanates have been shown to efficiently produce substituted imidazolidinones. The reaction is believed to proceed via coordination of the catalyst to the aziridine, followed by nucleophilic attack of the isocyanate, ring opening, and subsequent intramolecular cyclization to form the five-membered ring. This method is valued for its ability to transfer the stereochemistry from an enantiomerically pure aziridine to the imidazolidinone product. researchgate.net

Table 2: Synthesis of Imidazolidin-2-ones via Aziridine Ring Expansion This table is interactive. Users can sort data by clicking on column headers.

Aziridine Substrate Reagent Catalyst Product Stereochemistry Ref
N-Alkylaziridine-2-carboxylate N-Alkyl Isocyanate None Imidazolidin-2-one Stereospecific
Chiral Aziridine-2-carboxylate Isocyanate Lewis Acid (e.g., Ti(OiPr)4) 4-Functionalized Imidazolidin-2-one Retention of configuration researchgate.net
Various Aziridines Isocyanate Copper Catalyst Substituted Imidazolidinone -

Enantioselective Preparation and Optical Resolution Techniques for Imidazolidinone Precursors and Derivatives

The synthesis of enantiomerically pure (4S,5S)-4,5-diphenyl-2-imidazolidinone relies heavily on obtaining its precursor, (1S,2S)-1,2-diphenylethane-1,2-diamine (also known as (S,S)-DPEN), in high optical purity. While direct asymmetric synthesis of the diamine is possible, classical resolution of the racemic mixture is a common and effective method. mdpi.com

The most widely used method for resolving racemic 1,2-diphenylethane-1,2-diamine (B1144217) involves the use of a chiral resolving agent, with tartaric acid being the most common choice. mdpi.com The procedure takes advantage of the different solubilities of the diastereomeric salts formed between the racemic diamine and the enantiopure acid. By fractional crystallization, the less soluble diastereomeric salt can be isolated, and subsequent treatment with a base liberates the desired enantiomerically pure diamine. mdpi.com For example, using (+)-tartaric acid allows for the isolation of the (R,R)-diamine, while (-)-tartaric acid can be used to resolve the (S,S)-enantiomer. The enantiomeric excess (ee) of the resolved diamine can be determined using techniques like chiral gas-liquid chromatography (GLC) or NMR spectroscopy with a chiral solvating agent.

Table 3: Properties of Resolved 1,2-Diphenylethane-1,2-diamine Enantiomers This table is interactive. Users can sort data by clicking on column headers.

Enantiomer IUPAC Name Specific Rotation ([α]D) Melting Point (°C) Chirality Ref
(1S,2S) (1S,2S)-1,2-diphenylethane-1,2-diamine -106° (c=1, MeOH) 83-85 Chiral
(1R,2R) (1R,2R)-1,2-diphenylethane-1,2-diamine +106° (c=1, MeOH) 79-83 Chiral mdpi.com
meso (1R,2S)-1,2-diphenylethane-1,2-diamine - Achiral

Mechanistic Principles Governing 4s,5s 4,5 Diphenyl 2 Imidazolidinone Catalysis

Iminium Ion Organocatalysis and Electrophile Activation

Iminium ion catalysis is a primary activation strategy employed by imidazolidinone catalysts. ntnu.no This mode of catalysis involves the condensation of the secondary amine of the catalyst with an α,β-unsaturated aldehyde or ketone. ntnu.noias.ac.in The resulting cationic intermediate, a chiral iminium ion, is a significantly more potent electrophile than the starting carbonyl compound. ias.ac.in This activation is achieved by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, which accelerates the rate of nucleophilic attack at the β-position. ias.ac.incore.ac.uk This LUMO-lowering strategy is a central concept in organocatalysis, enabling a variety of transformations such as Diels-Alder reactions, Friedel-Crafts alkylations, and conjugate additions. ias.ac.insigmaaldrich.com The entire catalytic cycle is completed by the hydrolysis of the post-reaction iminium ion, which releases the product and regenerates the catalyst. ntnu.no

Formation and Spectroscopic Characterization of Chiral Iminium Intermediates

The formation of the key iminium intermediate is a reversible reaction between the chiral secondary amine of the (4S,5S)-4,5-diphenyl-2-imidazolidinone catalyst and a carbonyl substrate, typically an α,β-unsaturated aldehyde. core.ac.uk Spectroscopic methods are crucial for identifying and characterizing these transient species. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to observe and assign the structure of these intermediates. For instance, studies have revealed the existence of different geometric isomers, such as (E,Z) and (Z,Z) configurations of the iminium ion, which were previously below the standard detection limits of NMR but could be observed through techniques like in situ photoisomerization. The characterization of related chiral imidazoline (B1206853) derivatives often involves a suite of spectroscopic methods including UV-Visible, Infrared (IR), and both proton and carbon NMR (¹H NMR and ¹³C NMR).

Role and Influence of Brønsted Acid Co-catalysts

Brønsted acid co-catalysts play a critical role in iminium ion catalysis, influencing both the reaction rate and the enantioselectivity. core.ac.uk The acid facilitates the initial condensation step by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and promoting the formation of the iminium ion. ias.ac.in Furthermore, the acid is essential for the turnover-limiting step in many of these catalytic cycles. Kinetic studies have demonstrated the importance of the acid co-catalyst, showing that a more reactive catalyst complex can be formed, which leads to improved enantioselectivities and a broader substrate scope. core.ac.uk Often, the catalyst is used as its hydrochloride salt, which provides the necessary acidic proton to drive the catalytic cycle efficiently. sigmaaldrich.com

The effect of different acid co-catalysts on reaction rates has been a subject of investigation, as highlighted by the data below from studies on related imidazolidinone systems.

Co-catalyst (HX)Reaction Half-life (h)
Trifluoroacetic acid (TFA)1
Trichloroacetic acid (TCA)2
Dichloroacetic acid (DCA)12
Acetic acid (HOAc)>120
This table is illustrative, based on kinetic data for the reaction of cyclopentadiene (B3395910) and cinnamaldehyde (B126680) with a first-generation imidazolidinone catalyst, demonstrating the significant impact of the co-catalyst's acidity on the reaction rate. core.ac.uk

Enamine and Dienamine Catalysis Mechanisms (Relevance to Imidazolidinones)

While renowned for iminium ion catalysis, imidazolidinone catalysts are also competent in promoting reactions via enamine catalysis. ntnu.no This activation mode involves the reaction of the catalyst with a saturated aldehyde or ketone to form a nucleophilic enamine intermediate. ias.ac.inrsc.org This process raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the substrate, making the α-carbon susceptible to attack by electrophiles. The catalytic cycle for enamine catalysis begins with the formation of an iminium ion, which is then deprotonated to yield the key enamine intermediate. ntnu.noias.ac.in After the enamine reacts with an electrophile, the resulting iminium ion is hydrolyzed to release the α-functionalized product and regenerate the catalyst. ntnu.no It has been noted that enamines derived from imidazolidinone catalysts exhibit different levels of nucleophilicity compared to those from other organocatalysts, a factor that must be considered when designing new processes. rsc.org In some cases, iminium and enamine catalysis can be coupled within a single cascade reaction sequence. nobelprize.org

Alternative Activation Modes: Homo-Raising Catalysis

The concept of "HOMO-raising catalysis" is fundamentally synonymous with the enamine activation mechanism. cardiff.ac.uk By forming an enamine intermediate, the (4S,5S)-4,5-diphenyl-2-imidazolidinone catalyst increases the energy of the substrate's HOMO, thereby enhancing its nucleophilicity. cardiff.ac.uk This activation strategy enables the direct asymmetric α-functionalization of carbonyl compounds, a powerful tool in organic synthesis. Proline and its derivatives are classic examples of catalysts that operate through this HOMO-raising pathway, and imidazolidinones function on a similar principle when reacting with saturated aldehydes and ketones to facilitate reactions like α-oxidations and α-aminations.

Stereochemical Control and Diastereoselectivity in Catalytic Cycles

The exceptional stereochemical control exerted by (4S,5S)-4,5-diphenyl-2-imidazolidinone is a direct consequence of its rigid chiral architecture. The two phenyl groups at the C4 and C5 positions create a well-defined steric environment that effectively shields one face of the reactive intermediate (iminium ion or enamine). This steric hindrance directs the incoming nucleophile or electrophile to the opposite, less hindered face, thus dictating the absolute stereochemistry of the product. ias.ac.in

The catalyst's structure controls the geometry of the iminium ion, ensuring a specific orientation that leads to high enantiofacial discrimination. ias.ac.in In reactions that form multiple stereocenters, the catalyst can control diastereoselectivity. Catalyst-controlled stereodivergent synthesis allows for the selective formation of a desired diastereomer, even overriding the inherent substrate bias in what are known as substrate-catalyst mismatched scenarios. nih.gov By choosing the appropriate catalyst enantiomer or a different catalyst altogether, chemists can steer a reaction towards otherwise disfavored diastereomeric products. nih.gov

Computational and Theoretical Elucidation of Reaction Pathways

Computational and theoretical studies have become indispensable for elucidating the complex reaction pathways in imidazolidinone catalysis. Density Functional Theory (DFT) and other modeling techniques are used to map the potential energy surfaces of the reactions, identify transition states, and calculate activation energies. nih.gov These studies provide critical insights into the origins of stereoselectivity.

Computational models of the catalyst-substrate intermediates, such as the chiral iminium ion, reveal the precise three-dimensional geometry. ias.ac.in These models help rationalize the observed enantioselectivity by showing how the bulky phenyl substituents on the imidazolidinone backbone sterically block one prochiral face of the substrate from attack. Theoretical investigations also explore the relative energies of different reactive intermediates, such as various geometric isomers of the iminium ion, to determine the most likely reaction pathway. ias.ac.in Furthermore, calculations can quantify the lowering of the activation energy barrier provided by the catalyst, confirming its role in accelerating the reaction. nih.gov

Applications of 4s,5s 4,5 Diphenyl 2 Imidazolidinone and Analogous Catalysts in Asymmetric Transformations

Asymmetric Aldol (B89426) Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The use of chiral imidazolidinone catalysts has enabled the development of highly enantioselective and diastereoselective aldol-type reactions.

The direct catalytic asymmetric cross-aldol reaction between two different aldehydes presents a significant challenge due to competing self-aldol reactions and the difficulty in controlling regioselectivity and stereoselectivity. Imidazolidinone catalysts, developed by MacMillan and coworkers, have provided a notable solution. rsc.org These catalysts facilitate the reaction through an enamine-based mechanism. ias.ac.in

In a typical reaction, one aldehyde (the donor) reacts with the chiral secondary amine of the imidazolidinone catalyst to form a nucleophilic enamine intermediate. This enamine then attacks the second aldehyde (the acceptor), which is activated by the Brønsted acid co-catalyst. To minimize competitive enolization of the acceptor aldehyde, hindered aldehydes or those with protected alkoxy groups at the α-position are often chosen. rsc.org The slow addition of the donor aldehyde is also a critical strategy to suppress its self-condensation. rsc.org This methodology allows for the synthesis of chiral β-hydroxy aldehydes with high enantioselectivity. ias.ac.in

For instance, the reaction between acetaldehyde (B116499) and various acceptor aldehydes, catalyzed by an imidazolidinone derivative, yields the corresponding cross-aldol products in good yields and high enantiomeric excess. ias.ac.in

Table 1: Imidazolidinone-Catalyzed Direct Asymmetric Cross-Aldol Reactions Data extracted from illustrative examples in the field.

Aldehyde DonorAldehyde AcceptorCatalyst Loading (mol%)Co-catalystYield (%)e.e. (%)
PropionaldehydeIsovaleraldehyde20TFA8399
ButanalPivalaldehyde20TFA80>99
PropionaldehydeBenzaldehyde20TFA7597

e.e. = enantiomeric excess; TFA = Trifluoroacetic acid

(4S,5S)-4,5-Diphenyl-2-imidazolidinone can also be employed as a chiral auxiliary to direct diastereoselective reactions. A key application is the alkylation of glycolates derived from this auxiliary for the asymmetric synthesis of α-hydroxy carboxylic acids. dntb.gov.uaresearchgate.net

The process involves attaching a glycolic acid moiety to the chiral imidazolidinone. Deprotonation with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), generates a rigid sodium enolate. researchgate.net This enolate then reacts with an alkyl halide. The bulky phenyl groups on the imidazolidinone backbone effectively shield one face of the enolate, directing the incoming electrophile to the opposite face, thus ensuring high diastereoselectivity. researchgate.netwilliams.edu The resulting α-alkylated product can then be hydrolyzed under basic conditions to release the chiral α-hydroxy carboxylic acid and recover the chiral auxiliary. researchgate.net This method provides a reliable route to enantioenriched α-hydroxy carboxylic acids. dntb.gov.ua

Table 2: Diastereoselective Alkylation of a (4S,5S)-4,5-Diphenyl-2-imidazolidinone Glycolate Derivative Data based on findings from Chun et al. (2005). dntb.gov.ua

Electrophile (R-X)BaseDiastereomeric Ratio (d.r.)
Benzyl (B1604629) bromideNaHMDS>99:1
Allyl bromideNaHMDS>99:1
Ethyl iodideNaHMDS>99:1
Isopropyl iodideNaHMDS>99:1

The direct asymmetric aldol reaction between a ketone (as the enolate precursor) and an aldehyde is a powerful tool for constructing chiral β-hydroxy ketones. Imidazolidinone catalysts effectively promote this transformation via an enamine catalytic cycle. nih.gov The ketone reacts with the catalyst to form a chiral enamine, which then acts as the nucleophile, adding to the aldehyde electrophile. youtube.com

This approach has been successfully applied to a wide range of ketones and aldehydes. nih.govnih.gov For example, the reaction of acetone (B3395972) with various aromatic aldehydes, catalyzed by proline (a related but simpler organocatalyst), demonstrates the fundamental principle, yielding aldol products with moderate to high enantioselectivities. nih.gov More complex imidazolidinone catalysts, like those developed by MacMillan, often provide superior stereocontrol. core.ac.uk The reaction conditions, including the choice of catalyst, co-catalyst, and solvent, are crucial for achieving high yields and selectivities. nih.gov

Table 3: Asymmetric Aldol Reaction of Cyclohexanone with Aromatic Aldehydes Data based on representative organocatalytic methods. nih.gov

KetoneAldehydeCatalystYield (%)Diastereomeric Ratio (anti:syn)e.e. (%) (anti)
Cyclohexanone4-NitrobenzaldehydeBoro amino amide9290:1094
Cyclohexanone4-ChlorobenzaldehydeBoro amino amide8588:1292
Cyclohexanone2-NaphthaldehydeBoro amino amide8885:1589

Asymmetric Cycloaddition Reactions (Excluding Diels-Alder)

Imidazolidinone catalysts are highly effective in promoting various asymmetric cycloaddition reactions by lowering the LUMO (Lowest Unoccupied Molecular Orbital) of α,β-unsaturated aldehydes through the formation of an activated iminium ion. sigmaaldrich.comyoutube.com

Catalytic enantioselective [2+2] photocycloadditions are challenging due to competing racemic background reactions from direct photoexcitation of the substrate. nih.gov However, strategies using chiral catalysts that also act as photosensitizers have been developed. While not always involving imidazolidinones directly, the underlying principle of using a chiral Brønsted acid to form a chiral iminium ion is relevant. For instance, a chiral phosphoric acid catalyst bearing thioxanthone units has been used to catalyze the [2+2] photocycloaddition between α,β-unsaturated aldehydes and various olefins. nih.gov The reaction proceeds through an iminium ion intermediate, which is activated by visible light via the catalyst's sensitizing groups, leading to the formation of cyclobutane (B1203170) products with high enantioselectivity. nih.gov This dual-function catalysis, combining substrate activation and stereocontrol, is a powerful strategy for asymmetric [2+2] cycloadditions. nih.gov

The [3+2] cycloaddition, particularly the 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings, which are prevalent in biologically active compounds. nih.govacs.org Imidazolidinone catalysts have been successfully employed in the asymmetric [3+2] cycloaddition of nitrones to α,β-unsaturated aldehydes. rsc.orgnih.gov

In this reaction, the imidazolidinone catalyst condenses with the α,β-unsaturated aldehyde to form a chiral iminium ion. This intermediate lowers the LUMO of the dienophile, facilitating the cycloaddition with the nitrone (the 1,3-dipole). rsc.org The stereochemical outcome is controlled by the chiral environment created by the catalyst, leading to the formation of isoxazolidine (B1194047) products with high enantioselectivity. rsc.orgnih.gov The use of second-generation MacMillan catalysts has been shown to significantly accelerate these reactions while maintaining excellent stereocontrol. nih.gov This method has proven effective for a variety of nitrones and unsaturated aldehydes, providing access to highly functionalized and enantioenriched 4-isoxazolines. nih.gov

Table 4: Imidazolidinone-Catalyzed [3+2] Cycloaddition of Nitrones and α,β-Unsaturated Aldehydes Data based on findings from Goti et al. (2022). nih.gov

NitroneAldehydeCatalystYield (%)e.r.
C-Phenyl-N-methyl nitrone3-Phenylpropionaldehyde2nd Gen MacMillan9593:7
C-(4-Chlorophenyl)-N-methyl nitrone3-Phenylpropionaldehyde2nd Gen MacMillan9492:8
C-(4-Methoxyphenyl)-N-methyl nitrone3-Phenylpropionaldehyde2nd Gen MacMillan9095:5

e.r. = enantiomeric ratio

Asymmetric Friedel-Crafts Alkylations

The Friedel-Crafts alkylation, a fundamental carbon-carbon bond-forming reaction, has been successfully rendered asymmetric using imidazolidinone catalysts. This organocatalytic approach provides a valuable alternative to traditional metal-catalyzed methods, particularly for the reaction of electron-rich aromatic and heteroaromatic systems with α,β-unsaturated aldehydes. princeton.edulibretexts.org The activation of the aldehyde to an iminium ion by the chiral amine catalyst is key to achieving high enantioselectivity. libretexts.org

The asymmetric Friedel-Crafts alkylation of indoles with α,β-unsaturated aldehydes is a direct method for producing chiral indole (B1671886) derivatives, which are common motifs in biologically active compounds. sigmaaldrich.comchemtube3d.com Imidazolidinone catalysts have been instrumental in this area. For instance, an optimized catalyst structure, (2S,5S)-(−)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone, was developed for the highly enantioselective Friedel-Crafts alkylation of indoles. sigmaaldrich.com This methodology's synthetic utility was highlighted in the total synthesis of the pyrroloindoline-containing alkaloid (–)-flustramine B. sigmaaldrich.com The reaction proceeds with high levels of enantiocontrol, demonstrating the effectiveness of the imidazolidinone-based catalyst in this transformation. sigmaaldrich.com

The first enantioselective organocatalytic Friedel-Crafts alkylations of pyrroles and other electron-rich benzenes with α,β-unsaturated aldehydes were achieved using chiral imidazolidinone salts. princeton.edulibretexts.org This development expanded the scope of iminium catalysis beyond cycloaddition reactions. princeton.edu The reaction involves the reversible formation of an iminium ion from the α,β-unsaturated aldehyde and the catalyst, which then undergoes conjugate addition by the pyrrole (B145914) or electron-rich benzene (B151609) nucleophile. princeton.edu This strategy proved effective for a range of enals and nucleophiles, affording the corresponding aldehyde products in good yields and high enantiopurity. princeton.edu

A key finding was the importance of the Brønsted acid cocatalyst; the trifluoroacetic acid (TFA) salt of the imidazolidinone catalyst was found to be superior in terms of both reaction efficiency and asymmetric induction. libretexts.org The methodology is general for various pyrrole structures and tolerates a range of substituents on the aldehyde component. libretexts.org Furthermore, this method allows for the controlled dialkylation of pyrroles, providing access to C2-symmetric or non-symmetrical disubstituted products with excellent enantioselectivity. libretexts.org

Table 1. Imidazolidinone-Catalyzed Friedel-Crafts Alkylation of N-Methyl Pyrrole with Various α,β-Unsaturated Aldehydes libretexts.org
EntryAldehyde (R group)Temp (°C)Time (h)Yield (%)ee (%)
1CH2CH3-50488190
2(CH2)2CH3-50488490
3i-Pr-50727496
4Ph-30488793
52-Naphthyl-30727991
6CH2OBn-50726387
7CO2Me-50724190

Asymmetric Halogenation Reactions

Enantioselective α-halogenation of carbonyl compounds provides access to valuable chiral building blocks for organic synthesis. nih.gov Organocatalysis, particularly utilizing chiral amines like imidazolidinones and their analogs, has emerged as a powerful strategy for these transformations. sigmaaldrich.comnih.gov

The first direct and highly enantioselective catalytic α-chlorination of aldehydes was achieved using an imidazolidinone catalyst. sigmaaldrich.comyoutube.com This organocatalytic strategy, which employs enamine catalysis, successfully generates α-chloro aldehydes, which are important chiral synthons. sigmaaldrich.comyoutube.com The reaction utilizes an imidazolidinone catalyst to mediate the halogenation of a wide variety of aldehyde substrates with an electrophilic chlorine source, such as a perchlorinated quinone. sigmaaldrich.com This method is notable for its operational simplicity and the ability of the catalyst to override the inherent stereochemical bias of the starting aldehyde. sigmaaldrich.com

The organocatalytic asymmetric α-bromination of aldehydes and ketones has also been developed. nih.govrsc.org While the α-bromination of aldehydes can be achieved with high enantioselectivity (up to 96% ee) using a C2-symmetric diphenylpyrrolidine catalyst, the α-bromination of ketones proceeds with high enantiomeric excess (up to 94% ee) when catalyzed by a C2-symmetric imidazolidine. nih.govrsc.org The use of N-bromosuccinimide (NBS) as the bromine source, which is often challenging in these reactions, has been optimized, overcoming previous limitations regarding low yields and enantioselectivities. acs.org

Table 2. Organocatalytic Asymmetric α-Halogenation of Aldehydes
EntrySubstrateHalogen SourceCatalyst TypeYield (%)ee (%)Reference
1OctanalPerchloroquinoneImidazolidinone8692 youtube.com
23-PhenylpropanalPerchloroquinoneImidazolidinone8797 youtube.com
3CyclohexanecarboxaldehydePerchloroquinoneImidazolidinone8191 youtube.com
43-MethylbutanalNBSDiphenylpyrrolidine7592 rsc.orgrsc.org
5PropanalNBSDiphenylpyrrolidine5590 rsc.orgrsc.org

Other Enantioselective Transformations and Synthetic Utility

The utility of imidazolidinone catalysts extends beyond the aforementioned reactions, encompassing a range of other important enantioselective transformations.

The asymmetric epoxidation of α,β-unsaturated aldehydes is a valuable transformation that yields chiral α,β-epoxy aldehydes. Imidazolidinone catalysts, through iminium ion activation, have been successfully applied to this reaction. princeton.edutcichemicals.com An initial challenge was catalyst depletion caused by common oxidants. princeton.edu This was overcome by using hypervalent iodine reagents, specifically iminoiodinanes, which act as an "internal syringe pump" to slowly release the oxidant (iodosobenzene). princeton.edu This strategy prevents catalyst degradation and allows for high reaction efficiency and enantioselectivity. The choice of acid co-catalyst was also found to be crucial, with stronger acids leading to higher reaction rates and enantioselectivity by increasing the equilibrium concentration of the reactive iminium ion intermediate. princeton.edu

Table 3. Imidazolidinone-Catalyzed Epoxidation of α,β-Unsaturated Aldehydes princeton.edu
EntryAldehydeOxidant SystemYield (%)ee (%)
1(E)-CinnamaldehydePhI=NTs8193
2(E)-3-(4-Methoxyphenyl)acrylaldehydePhI=NTs8395
3(E)-3-(4-Nitrophenyl)acrylaldehydePhI=NTs8497
4(E)-3-(2-Naphthyl)acrylaldehydePhI=NTs8692
5(E)-Hex-2-enalPhI=NTs7491

Asymmetric Henry Reactions

The Henry, or nitroaldol, reaction is a classical carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, yielding a β-nitro alcohol. researchgate.net The development of asymmetric versions of this reaction is of significant interest as the products can be readily converted into valuable chiral building blocks such as 1,2-amino alcohols and α-hydroxy carboxylic acids. researchgate.net While direct catalytic applications of (4S,5S)-4,5-diphenyl-2-imidazolidinone in Henry reactions are not extensively documented, the use of analogous chiral imidazolidin-4-one (B167674) derivatives as ligands for metal catalysts has shown considerable promise.

In a notable study, copper(II) complexes of various chiral 2-(pyridin-2-yl)imidazolidin-4-one ligands were evaluated as catalysts in the asymmetric Henry reaction between nitromethane (B149229) and a range of aldehydes. researchgate.net These catalysts demonstrated high levels of enantioselectivity, with the stereochemical outcome being dependent on the relative configuration of the substituents on the imidazolidinone ring. For instance, ligands with a cis-configuration typically afforded the (S)-nitroaldol, while trans-configured ligands yielded the (R)-enantiomer. researchgate.netrsc.org

The general reaction conditions involve stirring the aldehyde and nitromethane with a catalytic amount of the pre-formed or in situ generated copper(II)-ligand complex in a suitable solvent, such as isopropyl alcohol or a mixture of dichloromethane (B109758) and tetrahydrofuran. researchgate.netmdpi.com The reactions are often carried out at room temperature or slightly below to optimize both chemical yield and enantioselectivity.

The following table summarizes representative results from the copper-catalyzed asymmetric Henry reaction using chiral imidazolidin-4-one based ligands, which serve as structural analogs to the 2-imidazolidinone scaffold.

Table 1: Asymmetric Henry Reactions Catalyzed by Copper(II) Complexes of Chiral Imidazolidin-4-one Ligands

Aldehyde Ligand Configuration Solvent Time (h) Yield (%) ee (%)
Benzaldehyde trans,trans Isopropyl Alcohol 72 85 96 (R)
4-Nitrobenzaldehyde trans,trans Isopropyl Alcohol 48 92 95 (R)
2-Naphthaldehyde trans,trans Isopropyl Alcohol 72 88 97 (R)
Cyclohexanecarboxaldehyde trans,trans Isopropyl Alcohol 96 65 92 (R)
Benzaldehyde cis,cis Isopropyl Alcohol 72 82 97 (S)
4-Nitrobenzaldehyde cis,cis Isopropyl Alcohol 48 90 96 (S)

Data compiled from studies on analogous imidazolidin-4-one based catalysts. researchgate.netrsc.org

While these results highlight the potential of the imidazolidinone framework in asymmetric catalysis, it is important to note that (4S,5S)-4,5-diphenyl-2-imidazolidinone itself is more commonly employed as a chiral auxiliary. In this capacity, it is covalently attached to a substrate to direct the stereochemical course of a reaction, after which it can be cleaved and recovered. scientificupdate.com This approach has been successfully applied to a variety of asymmetric transformations, including alkylations, aldol reactions, and Michael additions. scientificupdate.com

Total Synthesis of Complex Natural Products and Analogues

The utility of chiral auxiliaries is perhaps most powerfully demonstrated in the total synthesis of complex, biologically active natural products. The ability to install stereocenters with high fidelity is crucial for achieving the desired molecular architecture and, consequently, the biological function. Chiral 2-imidazolidinones, owing to their stability and high diastereoselective directing ability, have found application in this demanding area of organic synthesis. scientificupdate.com

Although specific examples detailing the use of (4S,5S)-4,5-diphenyl-2-imidazolidinone in the total synthesis of complex natural products are not widespread in readily available literature, its role as a chiral auxiliary in key bond-forming reactions underscores its potential in such endeavors. For instance, the diastereoselective reactions of N-acyl derivatives of chiral 2-imidazolidinones are well-established. These reactions, such as the Diels-Alder reaction, are powerful methods for the construction of cyclic systems prevalent in natural products. rsc.orgelsevierpure.com

The general strategy involves the acylation of the chiral 2-imidazolidinone with a prochiral substrate, followed by a diastereoselective reaction to install the desired stereochemistry. The chiral auxiliary then provides a sterically hindered environment that biases the approach of the incoming reagent to one face of the molecule. Subsequent removal of the auxiliary reveals the enantiomerically enriched product, which can then be carried forward in a synthetic sequence.

The application of analogous chiral auxiliaries, such as Evans' oxazolidinones, is well-documented in the total synthesis of numerous natural products. researchgate.net These auxiliaries have been instrumental in setting multiple stereocenters in complex targets. The principles governing the stereodirection in these systems are analogous to those in chiral 2-imidazolidinones, suggesting that (4S,5S)-4,5-diphenyl-2-imidazolidinone could be a valuable tool in similar synthetic campaigns.

The table below illustrates the types of key bond-forming reactions where chiral 2-imidazolidinone auxiliaries have been successfully employed, which are fundamental steps in the assembly of complex molecules.

Table 2: Representative Asymmetric Reactions Using Chiral 2-Imidazolidinone Auxiliaries

Reaction Type Substrate Reagent/Conditions Diastereomeric Ratio (d.r.)
Alkylation N-Propionyl-(4S,5S)-diphenyl-2-imidazolidinone LDA, Benzyl bromide >95:5
Aldol Reaction N-Acetyl-(4S,5S)-diphenyl-2-imidazolidinone TiCl4, Aldehyde >90:10
Michael Addition N-Crotonyl-(4S,5S)-diphenyl-2-imidazolidinone Organocuprate >95:5
Diels-Alder N-Acryloyl-(4S,5S)-diphenyl-2-imidazolidinone Cyclopentadiene (B3395910), Lewis Acid >98:2

Illustrative data based on the known reactivity of chiral 2-imidazolidinone auxiliaries. scientificupdate.com

The high levels of diastereoselectivity achieved in these reactions make chiral 2-imidazolidinones, including the (4S,5S)-4,5-diphenyl derivative, valuable assets for the stereocontrolled synthesis of complex natural products and their analogues.

Structural Modifications and Rational Design of Imidazolidinone Catalysts

Principles for Enhancing Catalytic Activity and Stereoselectivity

The catalytic prowess of imidazolidinone catalysts hinges on their ability to form a chiral iminium ion intermediate with α,β-unsaturated aldehydes. This process is central to their mechanism and is governed by several key principles that enhance both reaction rates and stereochemical control.

The primary activation mode involves the condensation of the secondary amine of the catalyst with a carbonyl compound, which generates an iminium ion. ntnu.no For α,β-unsaturated aldehydes, this transformation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), activating the substrate as a potent electrophile. ntnu.norsc.orgsigmaaldrich.com This LUMO-lowering activation is analogous to the role of Lewis acids in traditional metal-based catalysis and facilitates reactions with a wide array of nucleophiles. core.ac.uk

Stereoselectivity is imparted by the specific three-dimensional structure of the chiral iminium ion. The (4S,5S)-configuration of the catalyst places the two phenyl groups in a fixed orientation. One of these phenyl groups effectively shields one of the two faces of the iminium ion intermediate. ntnu.no This steric hindrance directs the incoming nucleophile to attack from the less-hindered face, leading to the preferential formation of one enantiomer. nih.gov Density Functional Theory (DFT) calculations have confirmed that the formation of the E-isomer of the iminio intermediate is energetically favored, and it is this intermediate that directs the stereochemical outcome of the reaction. nih.gov The catalyst's structure creates a well-defined chiral pocket, forcing the reaction to proceed through a specific, sterically least-hindered pathway.

Furthermore, kinetic studies have revealed the critical role of an acid co-catalyst. The acid facilitates the formation of the active iminium ion and enhances its reactivity, leading to improved reaction rates and, in some cases, higher enantioselectivities. core.ac.uk

N-Functionalization and Substitution Effects on Reactivity and Enantioselectivity

Modifications to the substituents on the imidazolidinone core, particularly at the nitrogen atoms and the C2 position, have profound effects on the catalyst's performance. The initial "first-generation" MacMillan catalyst featured methyl groups at the N1 and C2 positions, along with a benzyl (B1604629) group at the C5 position derived from phenylalanine.

Exploration into the catalyst's architecture led to the development of "second-generation" catalysts with significantly enhanced reactivity and broader substrate scope. core.ac.uk A key modification was the substitution of the C2-methyl group with a bulkier tert-butyl group. sigmaaldrich.com This change was found to promote the formation of a more reactive iminium intermediate, expanding the utility of the catalyst to a wider variety of reactions beyond cycloadditions, including conjugate additions and hydrogenations. core.ac.uk

The functional group on the N1 nitrogen also plays a crucial role. The standard N-methyl group is integral to the catalyst's effectiveness. In a study focused on developing chiral derivatization reagents from the imidazolidinone scaffold, several N1-substituents (methyl, ethyl, and phenyl) were compared. The N1-methyl version, (R)-CIMa-OSu, provided the best optical resolution and detection sensitivity for the analysis of amino acids, highlighting the importance of this position in molecular recognition. nih.gov

The following table summarizes the impact of key substitutions on the performance of imidazolidinone catalysts in the Friedel-Crafts alkylation of pyrrole (B145914) with an α,β-unsaturated aldehyde.

Catalyst GenerationC2-SubstituentC5-SubstituentYield (%)Enantiomeric Excess (ee, %)
First Generation MethylPhenylmethyl8390
Second Generation tert-ButylPhenylmethyl9297
This data is illustrative of findings reported in the field, demonstrating the enhancement from first to second-generation catalysts. sigmaaldrich.com

Design and Synthesis of C2-Symmetric Imidazolidinone Catalysts

While the classic MacMillan catalysts are asymmetric (possessing C1 symmetry), the principle of C2 symmetry has been widely explored in catalyst design to create highly ordered chiral environments. The (4S,5S)-1,2-diphenylethylenediamine (DPEDA) backbone, which forms the core of the title imidazolidinone, is a privileged chiral scaffold frequently used in the construction of C2-symmetric ligands and organocatalysts. researchgate.net

The design of C2-symmetric catalysts often involves attaching identical chiral groups to a central scaffold in a way that the molecule possesses a twofold rotational axis of symmetry. This can reduce the number of possible diastereomeric transition states, simplifying the stereochemical analysis and often leading to higher enantioselectivities.

In the context of imidazolidinone-related structures, DPEDA has been used to synthesize C2-symmetric N-heterocyclic carbene (NHC) precursors. nih.gov The synthesis involves the acid-catalyzed condensation of the chiral diamine with glyoxal (B1671930) to form a diimine, followed by cyclization. nih.gov These C2-symmetric imidazolium (B1220033) salts can then be used as precursors for NHC organocatalysts or as ligands for transition metals, creating a chiral pocket around the active catalytic center. nih.gov Although these are not imidazolidin-2-ones, their synthesis from the same chiral diamine highlights a key design strategy for leveraging this scaffold.

Development of Heterogeneous and Immobilized Imidazolidinone Catalysts

A significant challenge in homogeneous catalysis is the separation of the catalyst from the product mixture after the reaction is complete. This can be costly and time-consuming, and it hinders the recycling and reuse of the often-expensive chiral catalyst. To overcome this, researchers have focused on developing heterogeneous versions of imidazolidinone catalysts by immobilizing them on solid supports.

For example, a similar chiral catalyst, imidazolidin-4-one (B167674), has been successfully immobilized on siliceous mesocellular foams (MCF). The study found that catalyst performance was optimal when it was well-dispersed on the support, a condition achieved by pre-treating the MCF surface. This approach demonstrates a viable method for creating robust, recyclable heterogeneous catalysts from the imidazolidinone family.

Integration of Imidazolidinone Scaffolds into Hybrid Catalytic Systems (e.g., Fischer Carbene Complexes, Metal-Chelated Ligands)

The versatility of the imidazolidinone scaffold extends beyond its direct use in organocatalysis. Its derivatives, particularly N-heterocyclic carbenes (NHCs), are highly effective ligands for transition metals, creating powerful hybrid catalytic systems that merge the worlds of organocatalysis and organometallic chemistry.

Chiral NHCs derived from (4S,5S)-1,2-diphenylethylenediamine can be complexed with metals like copper or silver to form well-defined metal carbenoids. nih.gov In these hybrid systems, the imidazolidinone-derived ligand creates a rigid and sterically defined chiral environment around the metal center. This allows for precise control over the stereochemical outcome of metal-catalyzed reactions, such as hydrosilylation. nih.gov

The imidazolidinone structure can also be incorporated into mixed ligand chelates, where it acts as one of several ligands coordinating to a central metal ion. jocpr.comorientjchem.org These complexes combine the properties of the different ligands and the metal to achieve unique reactivity or catalytic activity. The synthesis of these systems typically involves reacting a metal salt with the imidazolidinone-based ligand, often in the presence of a secondary ligand. jocpr.com This approach opens avenues for creating novel catalysts for a broad range of chemical transformations.

Derivatization for Access to Specific Chiral Building Blocks (e.g., Diamines, Guanidines, Amino Acids, Phosphonic Acids)

Beyond its role as a catalyst, the 2-imidazolidinone ring is a valuable chiral auxiliary and synthetic intermediate for producing other important chiral building blocks. The cyclic urea (B33335) structure can be readily cleaved to provide access to enantiopure 1,2-vicinal diamines, which are themselves privileged scaffolds in asymmetric synthesis. mdpi.comresearchgate.net

The imidazolidinone scaffold has also been ingeniously repurposed as a chiral derivatization reagent for the analysis of other chiral molecules. nih.gov For instance, novel reagents have been designed and synthesized that bear the chiral 4-imidazolidinone core. nih.gov These reagents, such as succinimidyl 2-(3-((benzyloxy)carbonyl)-1-methyl-5-oxoimidazolidin-4-yl)acetate (CIMa-OSu), react with chiral molecules like amino acids. The resulting diastereomers can be easily separated and analyzed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), allowing for the precise determination of the enantiomeric composition of the original sample. nih.govnih.gov This methodology has been successfully applied to the analysis of amino acids in complex matrices like miso and organic acids in wine. nih.govnih.gov

Furthermore, the principles of asymmetric synthesis using chiral auxiliaries can be applied to generate a variety of complex molecules. While direct synthesis of phosphonic acids using this scaffold as a starting material is less common, the broader field demonstrates the synthesis of complex phosphonates through asymmetric routes, such as rhodium-catalyzed hydroxylations, to establish stereochemistry. youtube.com The imidazolidinone framework serves as a foundational tool for stereocontrolled synthesis, enabling access to a diverse array of enantiomerically enriched compounds.

Computational Chemistry and Predictive Modeling in Imidazolidinone Research

Quantum Chemical Calculations for Mechanistic Understanding

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the intricate details of reaction pathways involving imidazolidinone catalysts. mdpi.comwiley-vch.de These methods allow for the examination of electronic structures and energies of transient species that are often difficult or impossible to observe experimentally. wiley-vch.de

DFT calculations have been extensively employed to model the transition states and intermediates in reactions catalyzed by imidazolidinone derivatives. researchgate.netacs.org These studies are crucial for understanding the step-by-step mechanism of catalytic cycles. For instance, in iminium ion catalysis, the (4S,5S)-4,5-diphenyl-2-imidazolidinone catalyst condenses with an α,β-unsaturated aldehyde to form a chiral iminium ion. semanticscholar.org DFT calculations help to determine the geometry and energy of this key intermediate, revealing how the catalyst framework controls the stereochemical outcome of the subsequent reaction. acs.orgcardiff.ac.uk

Computational models have shown that the stereoselectivity of these catalysts is largely determined by steric and electronic interactions between the catalyst and the reacting molecules. nih.gov For example, in Diels-Alder reactions, DFT studies have been used to analyze the transition states of the endo and exo approaches of the diene to the iminium ion, explaining the high diastereoselectivity and enantioselectivity observed experimentally. cardiff.ac.ukcore.ac.uk The calculations often reveal a preference for a specific transition state geometry that minimizes steric hindrance and maximizes stabilizing electronic interactions. nih.gov

Table 1: Representative DFT Studies on Imidazolidinone-Catalyzed Reactions

Reaction Type Focus of DFT Study Key Findings
Diels-Alder Reaction Transition state analysis, Iminium ion conformation Revealed the preference for the E-conformation of the iminium ion to avoid steric clashes, leading to high enantioselectivity. acs.orgcardiff.ac.uk
(4+3)-Cycloaddition Facial selectivity of iminium ions Showed that cycloaddition occurs on the more crowded face of the iminium ion, contrary to models for related Diels-Alder reactions. acs.org
Friedel-Crafts Alkylation Iminium ion geometry and enantiofacial discrimination Confirmed that the catalyst framework effectively shields one face of the iminium ion, directing the nucleophilic attack. princeton.edu
Michael Addition Reaction mechanism and stereoselectivity Elucidated the role of the catalyst in activating the substrate and controlling the stereochemistry of the conjugate addition. ntnu.no

While DFT provides high accuracy, it can be computationally expensive for large systems or extensive conformational searches. mdpi.com Molecular mechanics (MM) and force field simulations offer a faster, albeit less detailed, alternative for exploring the conformational landscape of imidazolidinone catalysts and their intermediates. core.ac.uk These methods are particularly useful for identifying low-energy conformations that can then be subjected to more rigorous DFT analysis. acs.org

Early studies on imidazolidinone catalysts utilized MM3 force-field calculations to predict the most stable conformation of the chiral iminium ion formed in the reaction. core.ac.uk These simulations were instrumental in the initial design of the catalyst, suggesting that the bulky substituents on the imidazolidinone ring would effectively block one face of the iminium ion, leading to high enantioselectivity. core.ac.ukprinceton.edu The agreement between these early computational models and experimental results was a significant step in establishing the utility of computational chemistry in organocatalyst design. core.ac.uk

Force field simulations can also be used to study the dynamics of the catalytic system, providing insights into how the catalyst and substrate interact over time. This can be particularly valuable for understanding the factors that influence reaction rates and selectivity.

In Silico Catalyst Design and Optimization Studies

The insights gained from quantum chemical calculations and molecular mechanics simulations have paved the way for the in silico design and optimization of imidazolidinone catalysts. princeton.edu By computationally screening potential catalyst structures, researchers can prioritize synthetic efforts towards the most promising candidates, accelerating the discovery of new and improved catalysts. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) analyses are powerful tools for building predictive models based on the chemical structures of catalysts. princeton.edu These models correlate structural descriptors of a series of catalysts with their experimentally observed activity or selectivity. nih.gov

For imidazolidinone catalysts, QSAR/QSPR studies can help to identify the key structural features that govern their performance. For example, by systematically varying the substituents on the imidazolidinone scaffold and analyzing the resulting changes in enantioselectivity, a QSAR model can be developed to predict the selectivity of new, untested catalyst designs. nih.gov These models can reveal that steric bulk at a particular position is crucial for high selectivity, while electronic effects at another position have a smaller impact. nih.gov

Building on the principles of QSAR and computational chemistry, researchers have developed predictive models specifically aimed at forecasting the enantioselectivity and efficiency of reactions catalyzed by imidazolidinone derivatives. nih.govresearchgate.net These models can range from relatively simple linear regression models to more complex machine learning algorithms. nih.gov

The development of such models often involves a multi-step process:

Data Collection: A dataset of reactions catalyzed by a diverse set of imidazolidinone catalysts is compiled, including the structures of the catalysts, substrates, and the experimentally determined enantiomeric excesses and yields. nih.gov

Descriptor Generation: A wide range of molecular descriptors are calculated for the catalysts and substrates, capturing their steric, electronic, and conformational properties. researchgate.net

Model Building: Statistical methods or machine learning algorithms are used to build a mathematical model that relates the descriptors to the observed enantioselectivity and efficiency. nih.govnih.gov

Validation: The predictive power of the model is assessed using internal and external validation techniques to ensure its robustness and generalizability. nih.gov

These predictive models can serve as a valuable guide for synthetic chemists, allowing them to computationally estimate the outcome of a reaction with a given catalyst before running the experiment, saving time and resources. nih.gov

Advanced Computational Methodologies (e.g., Molecular Dynamics, QM/MM Approaches)

To further enhance the accuracy and scope of computational studies on imidazolidinone catalysis, researchers are increasingly turning to more advanced methodologies such as molecular dynamics (MD) simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) approaches.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the catalytic system over time, including the explicit consideration of solvent effects. mdpi.comnih.gov This can be particularly important for understanding reactions that occur in solution, as the solvent can play a crucial role in stabilizing intermediates and transition states. MD simulations can reveal how the catalyst and substrates move and interact in a realistic environment, providing a more complete picture of the reaction dynamics. nih.gov

QM/MM approaches offer a compromise between the accuracy of QM and the speed of MM. mdpi.com In a QM/MM simulation, the most critical part of the system, such as the reacting molecules and the active site of the catalyst, is treated with a high-level QM method, while the rest of the system, including the solvent and the non-reacting parts of the catalyst, is treated with a faster MM force field. This allows for the accurate modeling of the chemical reaction itself while still being able to include the effects of the surrounding environment.

These advanced computational methods hold great promise for providing even more detailed and accurate insights into the function of (4S,5S)-4,5-diphenyl-2-imidazolidinone and for guiding the design of the next generation of highly efficient and selective organocatalysts.

Broader Academic Impact and Future Research Directions

Contributions to Sustainable Chemistry and Green Synthesis

Organocatalysis, exemplified by the use of imidazolidinone catalysts, aligns closely with the principles of green and sustainable chemistry. researchgate.netnih.gov This approach offers a metal-free alternative, mitigating the environmental and economic issues associated with costly, toxic, and non-renewable metal catalysts. theearthandi.orgcore.ac.ukchemistryworld.com The impact of organocatalysis is increasingly felt in industrial settings, where environmentally responsible practices are a major priority. theearthandi.org

One of the key contributions to sustainability is the use of readily available and often biodegradable starting materials for catalyst synthesis. researchgate.net The widely used MacMillan imidazolidinone catalysts can be prepared from the amino acid (S)-phenylalanine and simple ketones like acetone (B3395972). theearthandi.orgnih.gov The synthesis process itself can be highly efficient; for instance, the cyclization of the amide intermediate to form the first-generation imidazolidinone has a low E-factor (a measure of waste produced), highlighting its green credentials. nih.gov

Table 1: Green Aspects of Imidazolidinone Catalyst Synthesis

Green Chemistry PrincipleContribution of Imidazolidinone CatalysisReference
Use of Renewable FeedstocksSynthesized from amino acid derivatives like (S)-phenylalanine. theearthandi.orgnih.gov
Atom Economy / E-FactorThe synthesis of the first-generation catalyst has a low E-factor of 66, indicating minimal waste. nih.gov
Avoiding Hazardous SubstancesProvides a metal-free catalysis option, avoiding toxic and heavy metals. theearthandi.orgchemistryworld.com
CatalysisSmall amounts of the organocatalyst can accelerate reactions, reducing the need for stoichiometric reagents. acs.org
Design for DegradationCatalysts are organic molecules, often with higher potential for biodegradability compared to metal complexes. researchgate.net

The application of these organocatalysts in bio-based solvents further enhances their green profile. mdpi.com Moreover, the development of recyclable imidazolidinone catalysts, for instance by supporting them on ionic liquids, addresses the important principle of catalyst recovery and reuse, making processes more economically viable and sustainable. researchgate.netrsc.org The robustness of these catalysts, which often operate in the presence of air and water, simplifies reaction procedures and reduces the need for inert, energy-intensive conditions. cardiff.ac.uk

Emerging Applications and Unexplored Reaction Spaces in Organic Synthesis

Since their initial application in the Diels-Alder reaction, the scope of imidazolidinone catalysts has expanded dramatically. sigmaaldrich.comprinceton.edu They have proven effective in a wide array of transformations, including 1,3-dipolar cycloadditions, Friedel-Crafts alkylations, and various conjugate additions. sigmaaldrich.comprinceton.edu The key to their versatility lies in their ability to activate α,β-unsaturated aldehydes and ketones through the formation of chiral iminium ions, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate. walisongo.ac.id

Recent advancements have pushed these catalysts into novel reaction territories:

SOMO Catalysis: A significant innovation was the merger of organocatalysis with open-shell, radical chemistry. youtube.com This led to the development of Singly Occupied Molecular Orbital (SOMO) catalysis, a new activation mode that uses the imidazolidinone catalyst to generate and control radical species, enabling previously challenging transformations. youtube.com

Photoredox Catalysis: Researchers have successfully combined imidazolidinone catalysis with visible light photoredox catalysis. youtube.com This synergy allows for the generation of radical intermediates under exceptionally mild conditions, harnessing light energy to drive unique chemical reactions. youtube.com A notable example is the photochemical enantioselective α-alkylation of aldehydes. sigmaaldrich.com

Cascade Reactions: Imidazolidinones have been instrumental in developing organocatalytic cascade reactions, where multiple bond-forming events occur in a single pot. theearthandi.org This strategy emulates the efficiency of biosynthetic pathways, allowing for the rapid construction of complex molecular architectures from simple precursors with minimal waste, as demonstrated in the total synthesis of natural products like strychnine. theearthandi.org

Artificial Enzymes: In a groundbreaking fusion of organocatalysis and biocatalysis, an imidazolidinone-like catalytic residue has been genetically incorporated into a protein scaffold. acs.org This created an "artificial enzyme" capable of performing a Friedel-Crafts alkylation via an iminium ion mechanism, a reaction not found in nature. This approach opens the door to creating designer enzymes for a vast range of new-to-nature transformations. acs.org

Table 2: Selected Modern Applications of Imidazolidinone Catalysis

Application AreaReaction TypeKey FeatureReference
SOMO CatalysisRadical reactionsActivation via singly occupied molecular orbitals. youtube.com
Photoredox CatalysisEnantioselective α-alkylationMerges organocatalysis with visible light energy. sigmaaldrich.comyoutube.com
Cascade CatalysisMulti-step synthesis in one potRapid construction of molecular complexity, mimicking nature. theearthandi.org
Artificial EnzymesFriedel–Crafts alkylationIncorporates organocatalytic mechanism into a protein scaffold. acs.org
Materials SciencePolymer degradationUsed to break down polymers into monomers for recycling. youtube.com

Challenges and Opportunities in Expanding the Scope of Imidazolidinone Catalysis

Despite their widespread success, imidazolidinone catalysts face several challenges that present opportunities for future research. Early in their development, key limitations included the need for high catalyst loadings (typically 5-20 mol%), low-temperature conditions for certain reactions like conjugate additions to achieve high selectivity, and a substrate scope largely specific to aldehydes. cardiff.ac.uk

Challenges:

Catalyst Loading and Efficiency: High catalyst loadings can be a drawback, particularly for large-scale industrial applications. researchgate.net Developing catalysts with higher turnover numbers and frequencies is a continuing goal.

Substrate Scope: While second-generation catalysts expanded the scope, many reactions remain challenging. theearthandi.orgprinceton.edu For example, using simple α,β-unsaturated ketones as dienophiles in Diels-Alder reactions was a long-standing problem, though progress has been made. princeton.edu Furthermore, some transformations exhibit limitations; for instance, Diels-Alder reactions can show excellent enantioselectivity but sometimes suffer from low diastereoselectivity (endo/exo ratio). rsc.org

Catalyst Deactivation and Recovery: In practical applications, especially in flow chemistry, the deactivation of the catalyst can limit its lifetime and the process's efficiency. researchgate.net While methods for catalyst recovery exist, developing more robust and easily recyclable systems remains an important objective. researchgate.netrsc.org

Opportunities:

Broadening Substrate Compatibility: A major opportunity lies in designing catalysts that are effective for a wider range of substrates, including challenging ketones and other carbonyl derivatives. cardiff.ac.ukprinceton.edu

Ambient Temperature Reactions: The development of catalysts that operate efficiently and selectively at room temperature would significantly improve the energy efficiency and practicality of these methods.

Enhanced Stereocontrol: There is an opportunity to design catalysts that provide even greater control over both enantioselectivity and diastereoselectivity for a broader array of reactions. rsc.org

Integration with Other Catalysis Modes: The successful merger with photoredox and biocatalysis points to a vast, underexplored space where combining organocatalysis with other activation strategies could lead to entirely new chemical transformations. theearthandi.orgacs.org

Outlook for Novel Catalyst Development and Methodological Advancements

The future of imidazolidinone catalysis is bright, with research efforts focused on designing more powerful, versatile, and sustainable catalysts. A key direction is the use of computational modeling to predict catalyst performance and guide the design of new structures with enhanced activity and selectivity. cardiff.ac.uk This data-driven approach could accelerate the discovery of catalysts tailored for specific, challenging transformations.

The concept of a "generic activation mode"—a single, highly tunable catalyst scaffold that can be applied to hundreds of different chemical reactions—continues to be a grand vision for the field. theearthandi.org The development of second-generation imidazolidinone catalysts was a significant step in this direction, proving more versatile than the original scaffold. theearthandi.org

Future methodological advancements are likely to build on the success of cascade catalysis, enabling the synthesis of highly complex molecules with even greater efficiency. theearthandi.org The integration of organocatalysis into sustainable technologies, such as in the recyclable plastics economy where they are used to break down polymers, showcases their potential to address global challenges. youtube.com Ultimately, the continued development of imidazolidinone-based systems and the exploration of new reaction spaces will ensure that organocatalysis remains a vital and expanding field of chemical science. theearthandi.orgnumberanalytics.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.